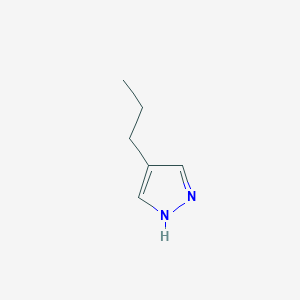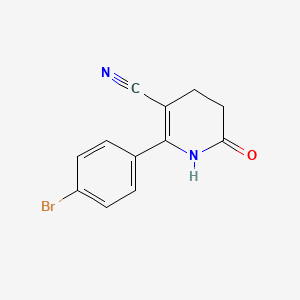![molecular formula C14H11F3N2OS B2699886 {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea CAS No. 1797296-39-9](/img/structure/B2699886.png)
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is an organic compound that belongs to the class of organofluorine compounds . It has an empirical formula of C8H7F3N2S .
Synthesis Analysis
The synthesis ofThis compound and its derivatives has been discussed in several studies . The synthesis process often involves the use of various reagents and specific conditions. For instance, one study discussed the synthesis of a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . Molecular Structure Analysis
The molecular structure ofThis compound has been investigated using various techniques . The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied both experimentally and theoretically . Chemical Reactions Analysis
The chemical reactions involvingThis compound are complex and can vary depending on the specific conditions and reagents used . Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.21 . Other physical and chemical properties such as melting point, solubility, and spectral data can be determined through various analytical techniques .
Aplicaciones Científicas De Investigación
Green Synthesis of Thiourea Derivatives
Thioureas, including derivatives like {4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea, are significant in medicinal chemistry due to their diverse biological activities. A study by Kumavat et al. (2013) highlights an environmentally friendly method for synthesizing disubstituted thiourea derivatives using solar energy, suggesting an advance in sustainable chemical processes (Kumavat et al., 2013).
Role in Organocatalysis
Thiourea derivatives have been identified as critical in organocatalysis. Lippert et al. (2012) discuss the significance of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts, which is closely related to the chemical structure . Their research provides insights into catalyst design and the interaction mechanisms involved (Lippert et al., 2012).
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of similar thiourea derivatives have been extensively studied. For instance, Mary et al. (2016) conducted a comprehensive analysis of a related compound, providing valuable information on its molecular structure, vibrational frequencies, and charge transfer mechanisms (Mary et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, thiourea derivatives have shown potential as enzyme inhibitors and in drug development. Research by Rahman et al. (2021) demonstrates the enzyme inhibition capabilities of thiourea derivatives, highlighting their potential in therapeutic applications (Rahman et al., 2021).
Advanced Material Applications
The applications of thiourea derivatives extend to advanced materials, such as in the construction of gel polymer electrolytes for dye-sensitized solar cells. Karthika et al. (2019) discuss the use of thiourea derivatives in enhancing the efficiency of these solar cells, demonstrating their significance in renewable energy technologies (Karthika et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea is a thiourea derivative that has been studied for its potential as a new drug Thiourea derivatives are known for their diverse biological activities, including antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents .
Mode of Action
It is suggested that the compound can act as a potential inhibitor
Biochemical Pathways
Molecules incorporating the 3-(trifluoromethyl)phenyl moiety are known for their strong inhibitory effect on gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species .
Result of Action
Thiourea-derived compounds are known to exert cytotoxicity against different cell line tissues .
Action Environment
Análisis Bioquímico
Biochemical Properties
{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea has been reported to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be the basis for its biochemical activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Propiedades
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)19-13(18)21/h1-8H,(H3,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMVAUBCSCYVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}cyclopropanecarboxamide](/img/structure/B2699803.png)
![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
![4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699809.png)
![N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2699810.png)
![ethyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2699811.png)
![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)


![3-(3,4-dimethoxyphenyl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2699822.png)
![4-tert-butyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2699823.png)
![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)
